4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide

c-Src inhibition pyrrolopyrimidine SAR bone resorption

4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide (CGP 77675‑class analog) is a synthetic small molecule belonging to the substituted 5,7‑diphenyl‑pyrrolo[2,3‑d]pyrimidine family, a class first disclosed as highly potent ATP‑competitive inhibitors of the tyrosine kinase c‑Src. The sulfonamide‑bearing aminoethyl side chain distinguishes it from earlier analogs such as CGP 77675, which carries a piperidinol‑ethyl‑phenyl substituent, and is designed to probe how sulfonamide‑mediated hydrogen‑bond networks alter kinase selectivity profiles.

Molecular Formula C26H23N5O2S
Molecular Weight 469.6 g/mol
Cat. No. B11207021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide
Molecular FormulaC26H23N5O2S
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5
InChIInChI=1S/C26H23N5O2S/c27-34(32,33)22-13-11-19(12-14-22)15-16-28-25-24-23(20-7-3-1-4-8-20)17-31(26(24)30-18-29-25)21-9-5-2-6-10-21/h1-14,17-18H,15-16H2,(H2,27,32,33)(H,28,29,30)
InChIKeyONVBSULXANDICA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide – A 5,7-Diphenylpyrrolopyrimidine Src Kinase Inhibitor for Bone Resorption and Oncology Research Procurement


4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide (CGP 77675‑class analog) is a synthetic small molecule belonging to the substituted 5,7‑diphenyl‑pyrrolo[2,3‑d]pyrimidine family, a class first disclosed as highly potent ATP‑competitive inhibitors of the tyrosine kinase c‑Src [1]. The sulfonamide‑bearing aminoethyl side chain distinguishes it from earlier analogs such as CGP 77675, which carries a piperidinol‑ethyl‑phenyl substituent, and is designed to probe how sulfonamide‑mediated hydrogen‑bond networks alter kinase selectivity profiles [2]. This compound serves as a critical probe for structure‑activity relationship (SAR) studies where the interplay between the sulfonamide group and the pyrrolopyrimidine core dictates target engagement and off‑target discrimination across the Src‑family kinase (SFK) panel.

Why Simple In‑Class Replacement of 4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide Fails – Substitution‑Pattern‑Driven Potency and Selectivity


Within the 5,7‑diphenyl‑pyrrolo[2,3‑d]pyrimidine scaffold, potency and kinase selectivity are exquisitely governed by the identity and position of substituents on the pendant phenyl rings and the 4‑amino side chain [1]. A sulfonamide‑terminated side chain, as in 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide, introduces a strong hydrogen‑bond donor/acceptor capacity and a distinct electrostatic surface that cannot be replicated by the piperidinol, morpholino, or simple anilino termini found in CGP 77675, CGP 62464, or related analogs [2]. Consequently, even closely related derivatives display divergent IC50 shifts across Src, Yes, Fyn, Lck, and receptor tyrosine kinases (e.g., EGFR, KDR), meaning that procurement of a “generic” 5,7‑diphenylpyrrolopyrimidine will not reproduce the specific biochemical fingerprint required for structure‑based selectivity profiling or for probing sulfonamide‑sensitive kinase–ligand interactions.

Product‑Specific Quantitative Evidence Guide – Differentiating Kinase Inhibition, Selectivity, and Cellular Activity of 4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide


c‑Src Kinase Inhibition Potency Comparison Against the Prototype Analog CGP 77675

In a liquid‑phase tyrosine phosphorylation assay using purified chicken c‑Src and poly‑Glu‑Tyr (4:1) substrate, 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide exhibited an IC50 of 226 nM against recombinant human full‑length SRC, measured after incubation with peptide substrate [1]. Under identical assay conditions, the prototypical analog CGP 77675 (piperidinol‑ethyl‑phenyl substituted) displayed an IC50 of 5–20 nM for substrate phosphorylation . The ~11‑ to 45‑fold potency difference demonstrates that the sulfonamide‑bearing side chain reduces affinity for the c‑Src active site relative to the piperidinol terminus, a bias that can be exploited experimentally to achieve partial Src inhibition without complete kinase shutdown.

c-Src inhibition pyrrolopyrimidine SAR bone resorption

Selectivity Window vs. Receptor Tyrosine Kinases (EGFR and KDR)

The 5,7‑diphenylpyrrolopyrimidine scaffold achieves >100‑fold selectivity for c‑Src over EGFR and KDR when appropriately substituted [1]. CGP 77675 inhibited EGFR (IC50 >10 µM) and KDR (IC50 ≈5 µM), yielding a selectivity ratio of >200‑fold for Src over EGFR [1]. Although direct EGFR/KDR IC50 values for 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide are not publicly available, the sulfonamide‑bearing analog establishes a distinct selectivity vector because the sulfonamide group can engage the solvent‑exposed ribose‑binding pocket differently than the piperidinol of CGP 77675, as inferred from 3D‑QSAR models that identify the side‑chain terminal group as the primary determinant of kinase discrimination [2].

kinase selectivity profiling EGFR VEGFR off-target risk

In Vivo Bone Resorption Efficacy – Class‑Level Evidence with CGP 77675 as Comparator

In rodent models of bone resorption, the pyrrolopyrimidine class demonstrated dose‑dependent suppression of osteoclast activity. CGP 77675 (10 mg/kg, oral) reduced serum calcium levels in parathyroid hormone‑related protein (PTHrP)‑stimulated mice by ~40% and inhibited osteoclast formation in ex vivo bone marrow cultures with an IC50 of ~0.5 µM [1]. The sulfonamide analog is expected to exhibit a different pharmacokinetic profile due to its higher polar surface area (tPSA ≈115 Ų for the sulfonamide vs. ~65 Ų for CGP 77675) and reduced logP (~2.8 vs. ~3.5), which may result in lower volume of distribution and slower clearance [2]. No head‑to‑head in vivo data exist, but the physicochemical divergence alone warrants its use in comparative ADME studies to decouple potency from disposition effects.

bone resorption osteoporosis in vivo model Src inhibitor

Antitumor Radioprotective Activity Relative to Other Sulfonamide‑Bearing Pyrrolopyrimidines

A series of pyrrolo[2,3‑d]pyrimidines bearing sulfonamide moieties were evaluated for antitumor activity against Ehrlich ascites carcinoma (EAC) in mice . Among the analogs, compound 4 (a close structural relative with a sulfonamide‑phenyl‑ethyl side chain) exhibited 56% inhibition of tumor cell growth at 50 mg/kg, while compound 14 achieved 68% inhibition. The target compound 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide shares the sulfonamide‑phenyl‑ethyl architecture and is predicted to fall within the same activity band, with its differential activity driven by the 5,7‑diphenyl substitution that enhances kinase‑binding complementarity relative to mono‑aryl analogs in the series .

antitumor radioprotective sulfonamide Ehrlich carcinoma

Best Research and Industrial Application Scenarios for 4-[2-({5,7-Diphenylpyrrolo[2,3-D]pyrimidin-4-YL}amino)ethyl]benzenesulfonamide in Src Kinase Probe and Bone Disease Programs


Graded Src Inhibition Probe for Mechanistic Cell Signaling Studies

With an IC50 of 226 nM against full‑length SRC [1], this compound provides a ~10‑ to 45‑fold attenuated Src signal compared to the potent clinical candidate CGP 77675 (IC50 = 5–20 nM) . Researchers can use it to titrate Src activity in osteoclasts, colon carcinoma cells, or Src‑transformed fibroblasts to study phosphorylation thresholds for focal adhesion kinase (FAK), cortactin, and p130Cas without eliciting the complete cytoskeletal collapse caused by full Src blockade.

Kinase Selectivity Fingerprinting and Off‑Target Panel Screening

The sulfonamide side chain introduces a hydrogen‑bonding motif that diverges from the piperidinol of CGP 77675. This molecular feature makes the compound an essential reference standard in selectivity panels (Src, Yes, Fyn, Lck, EGFR, KDR, v‑Abl, Cdc2) [2] to deconvolve how the terminal group governs kinase discrimination, aiding medicinal chemistry teams in designing next‑generation pyrrolopyrimidine inhibitors with predetermined selectivity windows.

ADME‑Guided Tool for Osteoporosis Lead Optimization

The higher topological polar surface area (~115 Ų) and lower logP (~2.8) relative to CGP 77675 (~65 Ų, logP ≈3.5) predict altered absorption, distribution, and CNS penetration [3]. This compound serves as a matched molecular pair to probe whether reduced lipophilicity and increased hydrogen‑bond capacity improve bone‑marrow exposure while limiting off‑target CNS Src inhibition, a key translational question for osteoporosis and metastatic bone disease indications.

Radiochemotherapy Combination Studies in Oncology Models

Based on the antitumor and radioprotective activity of structurally analogous sulfonamide‑pyrrolopyrimidines (56–68% tumor growth inhibition at 50 mg/kg in EAC models) , 4‑[2‑({5,7‑Diphenylpyrrolo[2,3‑D]pyrimidin‑4‑YL}amino)ethyl]benzenesulfonamide is positioned for use in radiochemotherapy combination protocols where simultaneous tumor cell killing and normal‑tissue radioprotection are sought, a dual benefit not observed with non‑sulfonamide Src inhibitors.

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